Product packaging for Diethyl 2-(4-chloroanilino)propanedioate(Cat. No.:CAS No. 5203-01-0)

Diethyl 2-(4-chloroanilino)propanedioate

Cat. No.: B1347299
CAS No.: 5203-01-0
M. Wt: 285.72 g/mol
InChI Key: MUNGWHXBRNABGE-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Anilino-Substituted Malonate Chemistry

The chemistry of anilino-substituted malonates is deeply rooted in the broader history of malonic ester synthesis, a cornerstone of organic chemistry for forming carbon-carbon bonds. A pivotal moment in the specific development of anilino-substituted malonate chemistry was the advent of the Gould-Jacobs reaction in 1939. drugfuture.com This reaction involves the condensation of an aniline (B41778) with a diethyl acylmalonate or a similar derivative, leading to the formation of an anilinomethylenemalonate intermediate. wikipedia.orgwikiwand.com This intermediate is then cyclized through heating to produce 4-hydroxyquinolines. wikipedia.orgnih.gov

The Gould-Jacobs reaction provided a reliable and versatile method for accessing the quinoline (B57606) scaffold, which is a core structure in many biologically active compounds, including antimalarials and anti-inflammatories. nih.gov The reaction's significance lies in its ability to introduce a wide variety of substituents onto the quinoline ring by starting with appropriately substituted anilines, thereby enabling the synthesis of a diverse library of compounds for biological screening. Over the years, modifications and improvements to the Gould-Jacobs reaction and other synthetic routes to anilino-substituted malonates have been developed to enhance yields, improve regioselectivity, and broaden the substrate scope. d-nb.info

Diethyl 2-(4-chloroanilino)propanedioate as a Strategic Precursor in Synthetic Organic Chemistry

This compound serves as a key strategic precursor, primarily in the synthesis of substituted quinolines. Its structure incorporates a 4-chloroaniline (B138754) moiety and a diethyl propanedioate group, making it an ideal starting material for the construction of quinoline ring systems bearing a chlorine atom at a specific position. The synthesis of this compound itself typically involves the nucleophilic substitution reaction between 4-chloroaniline and diethyl bromomalonate.

The strategic importance of this compound is highlighted in its application in multi-step syntheses. For instance, it can be envisioned as a crucial intermediate in the synthesis of various heterocyclic compounds. The general synthetic approach involves the initial formation of the anilino-propanedioate, followed by a thermally induced cyclization. This cyclization, a key step in the Gould-Jacobs reaction, leads to the formation of a 4-hydroxyquinoline (B1666331) derivative. Subsequent chemical transformations can then be performed to introduce further complexity and functionality to the quinoline core.

Table 1: Synthesis and Key Reactions of this compound

Reaction Reactants Product Significance
Synthesis4-chloroaniline, Diethyl bromomalonateThis compoundFormation of the key precursor
Cyclization (Gould-Jacobs)This compoundA 7-chloro-4-hydroxyquinoline (B73993) derivativeConstruction of the core quinoline scaffold

Overview of Key Research Areas in this compound Chemistry

The utility of this compound and structurally related anilino-malonates extends into several key areas of chemical research, primarily driven by the biological and material properties of the resulting compounds.

Medicinal Chemistry: A significant focus of research lies in the synthesis of novel quinoline derivatives for medicinal applications. Quinolines are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov By using this compound as a building block, chemists can systematically synthesize libraries of chlorinated quinolines for screening as potential drug candidates. For example, related diethyl 2-((arylamino)methylene)malonates have been investigated for their antifungal activity against plant pathogens like Fusarium oxysporum. Furthermore, derivatives of this compound serve as intermediates in the synthesis of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists, which are targets for the treatment of metabolic disorders. smolecule.com

Heterocyclic Synthesis: Beyond quinolines, the reactivity of the anilino-malonate functional group makes it a valuable tool in the synthesis of other heterocyclic systems. The presence of both a nucleophilic nitrogen and an activated methylene (B1212753) group allows for a variety of cyclization strategies with different electrophilic partners. This versatility enables the construction of a diverse range of heterocyclic scaffolds, which are of great interest in drug discovery and materials science. For instance, similar malonate derivatives are used in the synthesis of 1,3,4-triazine derivatives, which have applications as herbicides. google.com

Table 2: Key Research Applications of this compound and its Analogs

Research Area Specific Application Significance
Medicinal ChemistrySynthesis of antimicrobial and anticancer agentsDevelopment of new therapeutic compounds
Medicinal ChemistryIntermediate for PPARγ agonistsPotential treatments for metabolic diseases
AgrochemicalsPrecursor for antifungal agentsCrop protection
Organic SynthesisBuilding block for diverse heterocyclic compoundsAccess to novel molecular architectures

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16ClNO4 B1347299 Diethyl 2-(4-chloroanilino)propanedioate CAS No. 5203-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(4-chloroanilino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-3-18-12(16)11(13(17)19-4-2)15-10-7-5-9(14)6-8-10/h5-8,11,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNGWHXBRNABGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289033
Record name Diethyl (4-chloroanilino)propanedioate
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Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5203-01-0
Record name 5203-01-0
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Record name Diethyl (4-chloroanilino)propanedioate
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Record name 2-(4-Chloro-phenylamino)-malonic acid diethyl ester
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Synthetic Methodologies for Diethyl 2 4 Chloroanilino Propanedioate and Analogous Structures

Classical Condensation Strategies

Classical approaches to the synthesis of these target molecules involve the formation of a carbon-nitrogen bond between the aniline (B41778) nitrogen and a carbon atom of the malonate backbone. The specific strategy and reagents used significantly influence the reaction efficiency and the final structure obtained.

The most direct conceptual pathway to an anilinopropanedioate is the reaction between an aniline and a malonate ester. However, the direct condensation of 4-chloroaniline (B138754) with diethyl malonate is generally inefficient. Research has shown that this direct reaction results in very low yields of the desired products. For instance, one study reported that the reaction of 4-chloroaniline directly with diethyl malonate yielded the corresponding monoanilide in only a 20% yield, making it an impractical route for large-scale synthesis. google.com

A more viable, though less direct, approach involves the use of activated malonate derivatives, such as diethyl 2-bromomalonate or diethyl 2-chloromalonate. In this pathway, the aniline acts as a nucleophile, displacing the halide on the alpha-carbon of the malonate ester. This nucleophilic substitution reaction is analogous to methods used for reacting 2-halo-substituted diethyl malonates with other nucleophiles like hydrazines. google.comgoogle.com This method leads directly to the saturated C-N linked product, Diethyl 2-(4-chloroanilino)propanedioate.

Table 1: Comparison of Direct Condensation Approaches

Reactant 1Reactant 2Product TypeReported YieldReference
4-ChloroanilineDiethyl malonateMonoanilide20% google.com
4-ChloroanilineDiethyl 2-bromomalonateN-substituted malonate(Not specified for this combo) google.comgoogle.com

A more prevalent and effective method for synthesizing analogous structures, specifically diethyl 2-((4-chloroanilino)methylene)malonate, involves the reaction of 4-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM). This reaction is a vinylogous nucleophilic substitution where the amino group of the aniline attacks the electron-deficient double bond of DEEMM, followed by the elimination of ethanol (B145695). drugfuture.comwikiwand.com This intermediate is a crucial precursor in the Gould-Jacobs reaction for quinoline (B57606) synthesis. nih.gov

The choice of solvent and reaction parameters is critical for optimizing the synthesis of anilinomethylenemalonates. The reaction can be performed under various conditions, from heating in a non-polar solvent like toluene (B28343) to using polar aprotic solvents like dimethylformamide (DMF). For related syntheses of quinolines starting from anilines and DEEMM, DMF has been used as a solvent for subsequent steps involving nucleophilic substitution. nih.gov The initial condensation itself is often carried out with gentle heating or even at room temperature, sometimes with catalytic assistance. drugfuture.comresearchgate.net The use of polar protic solvents like alcohols (ethanol, 2-propanol) has also been reported to facilitate these types of condensations. researchgate.net In some cases, very polar fluorinated alcohols such as hexafluoroisopropanol (HFIP) have been shown to significantly promote the addition of weak nucleophiles like anilines to Michael acceptors. academie-sciences.fr

Thermal activation is a key factor in driving the condensation between anilines and DEEMM to completion. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate and high conversion. For example, the condensation of aniline with DEEMM is often carried out by heating at approximately 90°C. drugfuture.com This initial condensation is the first stage of the Gould-Jacobs reaction, which requires much higher temperatures (often >240°C) for the subsequent intramolecular cyclization step. drugfuture.commdpi.com

Optimization involves balancing temperature and reaction time to maximize the yield of the intermediate while preventing degradation or premature cyclization. ablelab.eu Microwave-assisted synthesis has emerged as a powerful tool for optimizing these reactions, often leading to significantly reduced reaction times and improved yields by allowing for rapid heating to precise temperatures. ablelab.eu

Table 2: Effect of Temperature and Time on a Model Gould-Jacobs Reaction

EntryTemperature (°C)Time (min)Yield of Cyclized Product (%)Reference
1250101 ablelab.eu
23001037 ablelab.eu
3250302 ablelab.eu
43003028 ablelab.eu
5300547 ablelab.eu

While the reaction between anilines and DEEMM can proceed thermally, catalytic methods can enhance the reaction rate and allow for milder conditions. The product of this reaction is a stable enamine, which is a tautomer of an imine. The formation of this product can be facilitated by both acid and base catalysis.

Related Knoevenagel condensations, which involve the reaction of active methylene (B1212753) compounds with aldehydes or ketones, are frequently catalyzed by mild bases such as primary or secondary amines (e.g., ethylamine, piperidine). amazonaws.comorganicreactions.org More recently, basic catalysts like potassium hydroxide (B78521) (KOH) have been used to achieve the synthesis of a nitro-substituted anilinomethylenemalonate at room temperature in high yield. researchgate.net Acid catalysis can also play a role by activating the electrophile (DEEMM) towards nucleophilic attack.

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis and provides an important context for the preparation of anilinomethylenemalonates. wikipedia.org The first and essential step of this reaction sequence is the condensation of an aniline with DEEMM to produce a diethyl anilinomethylenemalonate intermediate. wikiwand.comnih.gov

Condensation: An aniline (e.g., 4-chloroaniline) reacts with DEEMM, typically with heating, to form the diethyl 2-((anilino)methylene)malonate intermediate, with the elimination of ethanol. drugfuture.com

Cyclization: The intermediate undergoes a thermally induced intramolecular cyclization at a much higher temperature (e.g., 240-260°C), often in a high-boiling solvent like diphenyl ether, to form a 4-hydroxyquinoline-3-carboxylate ester. drugfuture.commdpi.com

This initial condensation product is therefore not only a target molecule in its own right but also a pivotal precursor for building the quinoline scaffold, which is present in numerous pharmaceutical agents. nih.govresearchgate.net

Synthesis via Diethyl Ethoxymethylenemalonate (DEEMM)

Modern and Efficient Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and rapid methods for the synthesis of complex molecules. These modern protocols often offer significant advantages over classical methods, such as reduced reaction times, higher yields, and cleaner reaction profiles.

Microwave-Assisted Synthesis Techniques for this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time and improved yields compared to conventional heating methods. rsc.org

For the synthesis of Diethyl 2-((arylamino)methylene)malonates (DAMMs), including the 4-chloro substituted analog, microwave irradiation provides a solvent-free and catalyst-free approach. mdpi.com The reaction typically involves the condensation of a substituted aniline, such as 4-chloroaniline, with diethyl ethoxymethylenemalonate (DEEMM). mdpi.comresearchgate.net This method is noted for its short reaction times, excellent compatibility with various substituents, low energy consumption, and high yields, often exceeding 78%. mdpi.comresearchgate.net A model reaction for the synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate under microwave irradiation has been reported to produce the target compound in an 80% yield. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of DAMMs mdpi.comresearchgate.net

ParameterConventional Reflux ProtocolMicrowave-Assisted Protocol
Solvent Often requires a solventSolvent-free
Catalyst May require a catalystCatalyst-free
Reaction Time Several hoursA few minutes
Energy Consumption HigherLower
Yield Variable, often lowerGenerally high (>78%)

One-Pot Decarboxylative Acylation Approaches Employing Diethyl Malonate in Related Systems

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. In systems related to the target compound, one-pot decarboxylative acylation using diethyl malonate has been developed as a cost-effective and environmentally friendly method. google.com This process can be used for the acylation of aromatic amines. google.com

The reaction involves heating an aromatic amine with diethyl malonate. The process initially forms an intermediate amide, and upon further heating for an extended period (5-24 hours), it proceeds to the final acylated product through decarboxylation. google.com While not a direct synthesis of this compound, this methodology showcases the utility of diethyl malonate in one-pot acylation reactions that can lead to homologated amides, which are structurally related to the target scaffold. google.com Another related approach involves the monocarbonyl activation of 2,2-disubstituted malonic acids, which leads to decarboxylation and the formation of intermediate carbonyl benzotriazoles that can readily acylate nucleophiles. nih.gov

Preparation of Structurally Related Diethyl 2-((Arylamino)methylene)malonates (DAMMs)

DAMMs are a class of compounds that serve as important intermediates in the synthesis of various heterocyclic compounds, such as 4-hydroxyquinolines. nih.gov The synthesis of this compound falls within the broader scope of DAMM synthesis.

General Synthetic Procedures for DAMM Scaffolds

The most common and direct method for synthesizing DAMMs is the Gould-Jacobs reaction. nih.gov The first step of this reaction involves the condensation of a primary or secondary aromatic amine with diethyl 2-(ethoxymethylene)malonate (DEEMM). mdpi.comnih.gov

The general procedure can be carried out under conventional heating (reflux) or, more efficiently, using microwave irradiation as previously described. mdpi.comresearchgate.net In a typical reflux-based protocol, the aniline derivative and DEEMM are heated together, often without a solvent, until the reaction is complete. The ethanol generated during the condensation is removed by distillation. The microwave-assisted version of this reaction is significantly faster and often results in higher yields. mdpi.com

Alternative, though less direct, methods have also been reported. These include multicomponent reactions between substituted anilines, diethyl malonate, and ethyl orthoformate in the presence of a catalyst, or a multi-step procedure involving the base-catalyzed elimination from a pre-formed diethyl 2-(2,2,2-trifluoro-1-(phenylamino)ethyl)malonate intermediate. mdpi.com

Investigation of Aniline Substituent Effects on Synthesis

The nature and position of substituents on the aniline ring can significantly influence the synthesis of DAMMs. The reaction proceeds via a nucleophilic attack of the aniline's amino group on the electrophilic carbon of the ethoxymethylene group of DEEMM.

The reactivity of the aniline is governed by the electronic properties of its substituents. Electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the amino group, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs), such as the chloro group in 4-chloroaniline, decrease the nucleophilicity of the amino group. This deactivation generally leads to slower reaction rates compared to anilines bearing EDGs or unsubstituted aniline.

Despite the deactivating effect of the chloro substituent, the synthesis of Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate and other DAMMs with EWGs proceeds in good to excellent yields, particularly under microwave-assisted conditions. mdpi.com This demonstrates the robustness of the synthetic protocol, which is compatible with a wide range of aniline derivatives. mdpi.com

Table 2: Yields of DAMM Synthesis with Various Substituted Anilines (Microwave-Assisted) mdpi.com

Aniline SubstituentPositionYield (%)
4-Chloropara80
2-Nitroortho74
4-MethylparaNot specified, but generally high
None-92

This data indicates that while electronic effects do play a role, high yields can be achieved for anilines with both electron-withdrawing (chloro, nitro) and electron-donating (methyl) groups, as well as for unsubstituted aniline, showcasing the versatility of the microwave-assisted synthetic method.

Chemical Reactivity and Transformation Pathways of Diethyl 2 4 Chloroanilino Propanedioate

Transformations of the Malonate Ester Functionality

The diethyl propanedioate (malonate) portion of the molecule is characterized by an active methylene (B1212753) group (the α-carbon) flanked by two carbonyl groups. This structural feature renders the α-proton acidic and makes the malonate unit a versatile precursor in organic synthesis.

The α-carbon of the malonate ester is readily deprotonated by a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, in a classic SN2 reaction to form a new carbon-carbon bond at the α-position. This sequence is a cornerstone of the malonic ester synthesis. masterorganicchemistry.comaskthenerd.com

The general process involves two key steps:

Enolate Formation: A base, such as sodium ethoxide, is used to abstract the acidic α-proton. The pKa of the α-hydrogens in diethyl malonate is approximately 13, making relatively mild bases sufficient for complete deprotonation. askthenerd.com

Nucleophilic Attack: The resulting enolate anion attacks an alkyl halide, displacing the halide and forming a C-alkylated derivative. askthenerd.com

This reaction allows for the introduction of a wide variety of alkyl groups onto the malonate backbone. The reaction is most efficient with primary and secondary alkyl halides. askthenerd.com

Table 1: Representative Conditions for α-Alkylation

Reagent 1 (Base)Reagent 2 (Electrophile)SolventGeneral Product Structure
Sodium Ethoxide (NaOEt)Alkyl Halide (R-X)Ethanol (B145695) (EtOH)Diethyl 2-alkyl-2-(4-chloroanilino)propanedioate
Potassium Carbonate (K₂CO₃)Benzyl BromideAcetoneDiethyl 2-benzyl-2-(4-chloroanilino)propanedioate
Sodium Hydride (NaH)Methyl IodideTetrahydrofuran (THF)Diethyl 2-(4-chloroanilino)-2-methylpropanedioate

Substituted malonic esters are classic precursors for carboxylic acids via a process of hydrolysis followed by decarboxylation. When Diethyl 2-(4-chloroanilino)propanedioate is subjected to acidic hydrolysis, the two ester groups are converted to carboxylic acids, forming an unstable β-dicarboxylic acid intermediate (a substituted malonic acid). masterorganicchemistry.com

Upon heating, this malonic acid derivative readily loses a molecule of carbon dioxide. masterorganicchemistry.com The mechanism is a concerted, cyclic process involving a 6-membered transition state, which leads to the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.commasterorganicchemistry.com

The active methylene group of the malonate ester can participate in various condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of the malonate with an aldehyde or ketone in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine (B92270). amazonaws.comresearchgate.net This reaction involves the nucleophilic addition of the malonate enolate to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated compound. researchgate.net

Furthermore, 2-substituted malonic acid derivatives can undergo cyclocondensation reactions with dinucleophiles. nih.gov For instance, reaction with compounds like urea (B33335) or amidines at elevated temperatures can lead to the formation of six-membered heterocyclic rings, such as barbituric acid derivatives. nih.gov The specific outcome of these reactions would depend on the chosen dinucleophile and the reaction conditions.

The hydrolysis of the diethyl ester groups to the corresponding dicarboxylic acid can be achieved under both acidic and basic conditions. beilstein-journals.orgbeilstein-journals.org

Acidic Hydrolysis: Vigorous hydrolysis using strong acids, such as a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH) at reflux temperatures, is effective. beilstein-journals.orgbeilstein-journals.org However, under these conditions, the hydrolysis is often immediately followed by decarboxylation, leading directly to the mono-carboxylic acid. beilstein-journals.orgbeilstein-journals.org

Basic Hydrolysis (Saponification): Treatment with an aqueous base, like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, can also hydrolyze the esters. This method first yields the disodium (B8443419) or dipotassium (B57713) salt of the malonic acid derivative. Subsequent careful acidification would be required to isolate the dicarboxylic acid, which may be prone to decarboxylation, especially if heated. beilstein-journals.org

The choice of conditions can thus be used to control whether the dicarboxylic acid or the monocarboxylic acid is the final product.

Table 2: Conditions for Ester Hydrolysis

ConditionReagentsTemperaturePrimary Product (after acidification)
Acidicaq. HBr, AcOHReflux2-(4-chloroanilino)propanoic acid (via decarboxylation) beilstein-journals.orgbeilstein-journals.org
Basicaq. NaOH, then H₃O⁺Heat2-(4-chloroanilino)propanedioic acid

Reactions Involving the 4-Chloroanilino Moiety

The 4-chloroanilino portion of the molecule consists of a benzene (B151609) ring substituted with a chlorine atom and an amino group. This aromatic ring can potentially undergo reactions typical of haloanilines.

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted aromatic halides. The classic SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. nih.gov

For an SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (in this case, the chlorine atom). nih.gov In this compound, the substituent para to the chlorine is the anilino nitrogen. The amino group is generally considered an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, SNAr reactions on the chlorophenyl ring of this specific compound are expected to be difficult and would likely require harsh conditions or specialized catalysts (e.g., transition-metal catalysis) to proceed. The synthesis of related 4-aminoquinazoline structures often relies on the regioselective SNAr of 2,4-dichloroquinazoline (B46505) precursors, where the ring is activated by the nitrogen atoms within the quinazoline (B50416) system. mdpi.com

Oxidation and Reduction Chemistry of the Anilino Group

The anilino group in this compound is a key site for oxidative and reductive transformations. While direct studies on this specific molecule are not extensively documented, the reactivity can be inferred from the well-established chemistry of 4-chloroaniline (B138754) and related N-aryl amine derivatives.

Oxidation: The nitrogen atom of the anilino group is susceptible to oxidation. Chemical oxidation of 4-chloroaniline can lead to a variety of products depending on the reagents and conditions. For instance, reaction with strong oxidizing agents can result in the formation of colored products like 4,4′-dichloroazobenzene. chemicalbook.com In the context of related N-arylamino malonates, manganese(III)-mediated oxidative cyclization has been shown to produce quinolinone derivatives through a radical mechanism. nih.gov Photocatalytic oxidation of N-aryl amines is another modern approach to generate α-amino radicals, which can then participate in further coupling reactions. nih.govresearchgate.netrsc.org Under advanced oxidation processes, such as with hydroxyl radicals, 4-chloroaniline degradation can proceed through pathways involving the formation of 4-chlorophenol, 4-chloronitrobenzene, and 4,4'-dichloroazobenzene, highlighting the reactivity of both the amino group and the aromatic ring. researchgate.net

Reduction: The anilino moiety itself is already in a reduced state. However, the aromatic ring can be subjected to reduction under certain conditions. Catalytic hydrogenation of N-aryl amines can lead to the saturation of the aromatic ring, though this typically requires harsh conditions. A more relevant transformation is the reductive cleavage of the chloro-substituent, a process known as hydrodehalogenation, which can sometimes occur as a side reaction during catalytic hydrogenations. nsf.gov The primary application of reduction in this context often involves the synthesis of the parent aniline (B41778) from a nitroaromatic precursor. For instance, 4-chloroaniline is commercially prepared by the reduction of 4-nitrochlorobenzene. wikipedia.org Selective catalytic hydrogenation of substituted nitroaromatics can also yield N-aryl hydroxylamines, which are intermediates in the reduction to anilines. rsc.org

Transformation Reagent/Condition Potential Product(s) Notes
OxidationMetal Oxidants (e.g., Mn(OAc)₃)Quinolinone derivativesProceeds via oxidative radical cyclization.
OxidationPhotocatalysis (Visible Light)α-Amino radicalsIntermediates for C-C bond formation.
OxidationAdvanced Oxidation (e.g., •OH)4,4'-dichloroazobenzene, 4-chloronitrobenzeneIndicates complex degradation pathways. researchgate.net
ReductionCatalytic HydrogenationRing saturation or dehalogenationTypically requires forcing conditions.

Cyclization and Heterocycle Formation via this compound

A paramount feature of this compound and its immediate precursor, Diethyl 2-((4-chloroanilino)methylene)propanedioate, is their ability to undergo cyclization to form various nitrogen-containing heterocycles. This reactivity is central to the synthesis of quinolines and other related structures.

The most significant intramolecular cyclization pathway for this class of compounds is the Gould-Jacobs reaction. wikipedia.orgnih.gov This reaction begins with the condensation of an aniline (in this case, 4-chloroaniline) with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate (EMME), to form an intermediate, Diethyl 2-((4-chloroanilino)methylene)propanedioate. ablelab.eu This intermediate, upon heating, undergoes a thermally induced 6-electron electrocyclization. wikipedia.org The cyclization involves the attack of the aniline ring onto one of the ester carbonyl groups, followed by the elimination of ethanol, to form a new six-membered heterocyclic ring fused to the benzene ring. wikipedia.org This process is a powerful method for constructing the core structure of many biologically active compounds.

The intramolecular cyclization of Diethyl 2-((4-chloroanilino)methylene)propanedioate is a cornerstone of quinoline (B57606) synthesis. The thermal cyclization in a high-boiling solvent like diphenyl ether leads directly to the formation of a 4-hydroxyquinoline (B1666331) derivative, specifically Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (which exists predominantly in its 4-oxo tautomeric form). wikipedia.orgnih.gov

Condensation: 4-chloroaniline reacts with diethyl ethoxymethylenemalonate (EMME) to yield Diethyl 2-((4-chloroanilino)methylene)propanedioate. nih.gov

Thermal Cyclization: The intermediate is heated (typically >250 °C) to induce intramolecular cyclization, forming Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. ablelab.eu

Saponification & Decarboxylation (Optional): The resulting quinolone ester can be further manipulated. Saponification with a base (e.g., sodium hydroxide) hydrolyzes the ester to a carboxylic acid. wikipedia.org Subsequent heating causes decarboxylation to yield 7-chloro-4-hydroxyquinoline (B73993). wikipedia.org

Chlorination (Optional): The 4-hydroxy group can be converted to a chloro group using reagents like phosphorus oxychloride, yielding 4,7-dichloroquinoline, a valuable synthetic intermediate. researchgate.net

This pathway provides a reliable route to substituted quinolines, which are key pharmacophores in many pharmaceutical agents. chemicalbook.comgoogle.comprepchem.comsid.ir

Step Reactants Key Conditions Product
1. Condensation4-Chloroaniline + Diethyl ethoxymethylenemalonateHeating (e.g., 110°C) prepchem.comDiethyl 2-((4-chloroanilino)methylene)propanedioate
2. CyclizationDiethyl 2-((4-chloroanilino)methylene)propanedioateHigh Temperature (e.g., 250°C in Dowtherm A)Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
3. SaponificationEthyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylateAqueous NaOH, Reflux7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
4. Decarboxylation7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidHeating in high-boiling solvent7-chloro-4-hydroxyquinoline

While the formation of quinolines is the most prominent reaction, the enamine-like structure of this compound suggests potential for other heterocyclic syntheses. Enaminones and related enaminomalonates are versatile precursors for various heterocycles. ijcce.ac.ir For instance, reactions of similar enamines with binucleophiles can lead to the formation of different ring systems.

The synthesis of pyridones often involves the reaction of 1,3-dicarbonyl compounds with ammonia (B1221849) or amines, or the transformation of pyran-2-one derivatives. chemrxiv.orgchemrxiv.org While direct conversion of this compound to a pyridone is not a standard named reaction, its enamine functionality could theoretically react in cycloaddition or condensation reactions to form six-membered nitrogen heterocycles other than quinolines. For example, reaction with activated methylene compounds or participation as a dienophile in inverse-demand Diels-Alder reactions could offer pathways to functionalized pyridone or dihydropyridine (B1217469) systems. researchgate.netmdpi.commdpi.com However, these pathways remain speculative without specific experimental evidence for this substrate.

Reactivity with Specific Reagents (e.g., Phosphorus Ylides, Acetylenic Esters)

The electron-rich double bond and the electrophilic ester groups of Diethyl 2-((4-chloroanilino)methylene)propanedioate (the direct precursor) allow for reactions with specific classes of reagents.

Phosphorus Ylides: Phosphorus ylides are key reagents in the Wittig reaction, which typically involves the reaction of an ylide with an aldehyde or ketone to form an alkene. libretexts.orglibretexts.orgnumberanalytics.com The reaction of a stabilized phosphorus ylide with the ester carbonyl groups of this compound is generally unfavorable. However, the conjugated enamine system presents a potential site for reaction. A phosphorus ylide could, in principle, act as a nucleophile and attack the β-carbon of the enamine system (Michael addition). Subsequent intramolecular reactions could potentially lead to cyclopropane (B1198618) derivatives or other complex products, although this is not a commonly reported transformation for this substrate class.

Acetylenic Esters: Enamines are known to react readily with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). ijcce.ac.ir The reaction typically proceeds via a nucleophilic attack from the enamine β-carbon onto one of the acetylenic carbons. This initially forms a zwitterionic intermediate, which can then cyclize or undergo proton shifts. ijcce.ac.irresearchgate.netorganic-chemistry.org For Diethyl 2-((4-chloroanilino)methylene)propanedioate, a plausible reaction with DMAD could lead to a [2+2] cycloaddition to form a cyclobutene (B1205218) derivative, or a Michael addition followed by rearrangement to yield highly functionalized dienes or other heterocyclic systems. wikipedia.orgorganic-chemistry.org These reactions are powerful tools for constructing complex molecular architectures from simple precursors.

Reagent Class Potential Reaction Type Plausible Intermediate/Product
Phosphorus YlidesMichael AdditionFunctionalized malonate derivative
Acetylenic Esters (e.g., DMAD)Michael Addition / CycloadditionHighly substituted dienes, cyclobutene derivatives

Mechanistic Investigations of Reactions Involving Diethyl 2 4 Chloroanilino Propanedioate

Mechanistic Elucidation of Condensation and Imine Formation

The formation of Diethyl 2-(4-chloroanilino)propanedioate, more accurately named Diethyl 2-((4-chloroanilino)methylene)malonate, typically proceeds through the condensation of 4-chloroaniline (B138754) with a diethyl malonate derivative, such as Diethyl 2-(ethoxymethylene)malonate. nih.gov This transformation is a cornerstone of the Gould-Jacobs reaction for quinoline (B57606) synthesis. nih.govjptcp.com

The synthesis of Diethyl 2-((4-chloroanilino)methylene)malonate from 4-chloroaniline and Diethyl 2-(ethoxymethylene)malonate is a classic example of nucleophilic vinylic substitution (SNV). researchgate.net In this mechanism, the nitrogen atom of the 4-chloroaniline acts as the nucleophile, attacking the electron-deficient β-carbon of the ethoxymethylene group. The electron-withdrawing nature of the two adjacent ester groups significantly activates the double bond for nucleophilic attack.

The reaction proceeds via an addition-elimination pathway. The initial nucleophilic attack by the aniline (B41778) nitrogen on the double bond breaks the π-bond, leading to the formation of a transient, zwitterionic tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge across the malonate's dicarbonyl system. The subsequent step involves the elimination of the ethoxy group (-OEt) as a leaving group. The lone pair on the nitrogen atom helps to push out the ethoxide ion, and a proton transfer from the nitrogen to the departing ethoxide (or to a base in the medium) neutralizes the intermediate, regenerating the double bond and yielding the final enamine product, Diethyl 2-((4-chloroanilino)methylene)malonate. researchgate.net

Key Steps in the Nucleophilic Vinyl Substitution Mechanism
StepDescriptionKey Species
1. Nucleophilic AttackThe nitrogen atom of 4-chloroaniline attacks the electron-deficient β-carbon of Diethyl 2-(ethoxymethylene)malonate.4-chloroaniline, Diethyl 2-(ethoxymethylene)malonate
2. Intermediate FormationA zwitterionic tetrahedral intermediate is formed. The negative charge is stabilized by the two ester groups.Tetrahedral Adduct
3. EliminationThe ethoxy group is eliminated as an ethoxide ion, driven by the reformation of a C=C double bond.Ethoxide
4. Proton TransferA proton is transferred from the nitrogen to a base (e.g., ethoxide), yielding the final stable enamine product.Diethyl 2-((4-chloroanilino)methylene)malonate

The "methylene bridge" in the final product refers to the =CH- group that links the 4-chloroaniline moiety to the diethyl malonate framework. The stability and reactivity of the intermediates are pivotal in the formation of this bridge.

Understanding Catalytic Mechanisms in Synthesis and Transformation

Catalysis plays a significant role in both the synthesis of Diethyl 2-((4-chloroanilino)methylene)malonate and its further chemical transformations. Acid, base, organocatalysts, and metal catalysts can all be employed to enhance reaction rates, yields, and selectivity.

Both acid and base catalysis can be utilized to accelerate the formation of anilinomethylenemalonates. Proton transfer is the fundamental process in both catalytic modes.

Base Catalysis: In the presence of a base, such as potassium hydroxide (B78521), the reaction rate can be enhanced. researchgate.net The base can deprotonate the aniline nucleophile, increasing its nucleophilicity and facilitating the initial attack on the Diethyl 2-(ethoxymethylene)malonate. Alternatively, the base can assist in the proton transfer step during the elimination of the ethoxide from the tetrahedral intermediate.

Acid Catalysis: Acid catalysts, such as acetic acid or hydrochloric acid, are also effective. iipseries.orggoogle.comgoogle.com The acid protonates the oxygen atom of the ethoxy leaving group in the substrate. This protonation turns the ethoxy group into a better leaving group (ethanol), thereby facilitating the elimination step from the tetrahedral intermediate. This mechanism is common in the formation of imines and related compounds. iipseries.org

Comparison of Acid and Base Catalysis Mechanisms
Catalysis TypeRole of CatalystEffect on Reaction Rate
AcidProtonates the leaving group (ethoxy group), making it a better leaving group (ethanol).Enhances the rate of the elimination step.
BaseIncreases the nucleophilicity of the aniline by deprotonation or assists in proton removal during elimination.Enhances the rate of the initial nucleophilic attack or the final proton transfer step.

Organocatalysis provides metal-free pathways for transformations involving malonate derivatives. beilstein-journals.orgmdpi.com Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions like hydrogen bonding. beilstein-journals.orgnih.gov

In reactions involving Diethyl 2-((4-chloroanilino)methylene)malonate or its precursors, an organocatalyst with a basic site (e.g., a tertiary amine) can deprotonate the malonate to form a more nucleophilic enolate. beilstein-journals.org Simultaneously, an acidic site on the catalyst (e.g., a thiourea (B124793) N-H group) can activate an electrophile (like an enone in a Michael addition) by forming hydrogen bonds, lowering its LUMO energy and making it more susceptible to nucleophilic attack. beilstein-journals.orgnih.govnih.gov For transformations of the title compound itself, the N-H group can be activated by a catalyst to participate in further reactions. Secondary amine catalysts, like proline derivatives, can also mediate reactions through the formation of transient enamines or iminium ions with carbonyl-containing reaction partners. organic-chemistry.orgnobelprize.orgresearchgate.net

The 4-chloro substituent on the aniline ring of this compound serves as a handle for transition metal-catalyzed cross-coupling reactions. nih.govmdpi.comsci-hub.st Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for forming new carbon-carbon bonds. wikipedia.orgacs.orgnih.govyoutube.com

The general catalytic cycle for a Suzuki-Miyaura coupling reaction involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl chloride (our substrate), inserting into the carbon-chlorine bond to form a palladium(II) intermediate. wikipedia.orgyoutube.com This is often the rate-limiting step for aryl chlorides. nih.gov

Transmetalation: The organopalladium(II) intermediate reacts with an organoboron compound (e.g., a boronic acid) that has been activated by a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgyoutube.com

This methodology allows for the functionalization of the chloro-position, creating a diverse range of substituted biaryl compounds from the parent this compound.

Key Steps in a Palladium-Catalyzed Suzuki-Miyaura Coupling
StepDescriptionPalladium Oxidation State
Oxidative AdditionThe Pd(0) catalyst inserts into the Aryl-Cl bond.0 → +2
TransmetalationThe organic group from the boronic acid replaces the chloride on the palladium complex.+2
Reductive EliminationThe two organic groups couple, forming the product and regenerating the Pd(0) catalyst.+2 → 0

Mechanistic Studies of Cyclization and Rearrangement Reactions

The structure of this compound, featuring a secondary aniline nitrogen linked to a malonic ester moiety, makes it a suitable precursor for intramolecular cyclization reactions, typically leading to the formation of heterocyclic systems such as quinolones.

The intramolecular cyclization of N-arylaminomalonate derivatives often proceeds via thermal methods to form quinolone structures, a process related to the Gould-Jacobs reaction. mdpi.com This type of reaction involves the condensation of an aniline with a malonic ester derivative, followed by a high-temperature cyclization. mdpi.comresearchgate.net

The first step is the formation of an enamine or a related intermediate. The subsequent intramolecular cyclization requires significant thermal energy, often conducted at temperatures around 250°C in high-boiling point solvents like Dowtherm A. researchgate.net This indicates a substantial activation energy barrier (Ea) for the reaction, suggesting that the kinetics are relatively slow under standard conditions. The high temperature is necessary to overcome this barrier and facilitate the ring-closing step, where the aniline ring attacks one of the ester carbonyl carbons.

Table 1: General Conditions for Thermal Cyclization of Arylamino Malonate Derivatives

ParameterTypical ConditionRationale
Temperature240-260°CTo overcome the high activation energy for the ring-closing step.
SolventHigh-boiling point inert solvents (e.g., Dowtherm A, Diphenyl ether)To achieve and maintain the necessary high reaction temperatures.
Reaction TypeThermal Intramolecular Cyclization (Gould-Jacobs type)Leads to the formation of a stable quinolone ring system.
Thermodynamic Driving ForceFormation of a stable, aromatic heterocyclic productThe final product is significantly lower in energy than the reactant.

This compound, as a substituted malonic ester, is susceptible to decarboxylation under Krapcho reaction conditions. wikipedia.orgresearchgate.net This reaction provides a method for removing one of the ester groups to yield the corresponding monoester, avoiding harsh acidic or alkaline hydrolysis. wikipedia.orgsemanticscholar.org The process is typically carried out by heating the substrate in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt containing a nucleophilic anion, like NaCl or LiCl, and a source of protons, usually water. researchgate.netsemanticscholar.org

The mechanism proceeds in three main steps: wikipedia.orgyoutube.com

Nucleophilic Attack: The halide anion (e.g., Cl⁻) acts as a nucleophile and attacks one of the ethyl groups of the ester in an SN2 reaction. This cleaves the alkyl-oxygen bond, forming ethyl chloride.

Decarboxylation: The resulting carboxylate intermediate is unstable and readily loses a molecule of carbon dioxide (CO₂) to form a resonance-stabilized carbanion (an enolate).

Protonation: The carbanion is then protonated by the water present in the reaction mixture to give the final monoester product.

The use of a dipolar aprotic solvent like DMSO is crucial as it effectively solvates the cation of the salt (e.g., Na⁺) while leaving the anion relatively free and highly nucleophilic. The high temperatures (often >150°C) are required to facilitate the initial SN2 dealkylation step. wikipedia.org

Enolate Chemistry: Formation, Stability, and Reactivity Mechanisms

The proton on the alpha-carbon of this compound (the carbon between the two carbonyl groups) is significantly acidic. For comparison, the pKa of diethyl malonate is approximately 13. libretexts.org This acidity is due to the inductive effect of the two adjacent ester groups and the ability of the conjugate base (the enolate) to delocalize the negative charge onto both carbonyl oxygens. masterorganicchemistry.com

Formation and Stability: The enolate can be readily formed by treatment with a suitable base. Due to its relatively high acidity, a strong but not excessively powerful base like sodium ethoxide (NaOEt) in ethanol (B145695) is sufficient to deprotonate the alpha-carbon and generate the enolate in equilibrium. libretexts.org The resulting enolate is highly stabilized by resonance, with the negative charge shared between the alpha-carbon and the two oxygen atoms. This delocalization is the primary reason for the enhanced stability and ease of formation of the enolate. masterorganicchemistry.com

Table 2: Comparison of α-Proton Acidity

CompoundApproximate pKaReason for Acidity
Acetone (a simple ketone)~20Resonance stabilization by one C=O group.
Ethyl Acetate (a simple ester)~25Weaker stabilization compared to ketones.
Diethyl Malonate (parent structure)~13Resonance stabilization by two C=O groups.

Reactivity Mechanisms: The enolate of this compound is an ambident nucleophile, meaning it has two potential nucleophilic sites: the alpha-carbon and the carbonyl oxygen. libretexts.org However, reactions with electrophiles, particularly carbon-based electrophiles, overwhelmingly occur at the alpha-carbon. masterorganicchemistry.comlibretexts.org This C-alkylation is favored because it leads to a more thermodynamically stable product containing a strong C=O bond, whereas O-alkylation would result in a less stable enol ether. libretexts.org

A common reaction involving this enolate is alkylation. When treated with an alkyl halide (e.g., methyl iodide), the enolate attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the alpha-position. libretexts.orglibretexts.org

Electrochemical Reaction Mechanisms, including Anodic Oxidation of Aniline Derivatives

The electrochemical behavior of this compound is primarily dictated by the aniline moiety. Aniline and its derivatives can undergo oxidation at an anode surface. researchgate.net The general mechanism for the anodic oxidation of N-substituted anilines involves the removal of an electron from the nitrogen atom to form a nitrogen-centered radical cation. researchgate.net

The proposed mechanism for the anodic oxidation of this compound involves the following steps:

Electron Transfer: The molecule diffuses to the anode surface, where an initial one-electron transfer occurs from the lone pair of the nitrogen atom. This is the primary oxidation step, forming a radical cation. The oxidation potential for this step is influenced by the substituents on the aromatic ring; the electron-withdrawing chloro group would be expected to make the oxidation slightly more difficult compared to unsubstituted aniline derivatives.

Radical Cation Reactions: The highly reactive radical cation intermediate can then undergo several possible follow-up reactions. The specific pathway depends on the solvent, electrolyte, and the concentration of the substrate.

Dimerization: Two radical cations can couple to form dimeric products, such as substituted benzidines. This often involves tail-to-tail or head-to-tail coupling of the aromatic rings.

Reaction with Nucleophiles: If the reaction is carried out in a nucleophilic solvent (like methanol (B129727) or water), the solvent can attack the radical cation, leading to the formation of substituted products. researchgate.net

Polymerization: Under certain conditions, the radical cation can initiate polymerization, leading to the formation of polyaniline-like films on the electrode surface.

Advanced Synthetic Strategies and Catalysis in Diethyl 2 4 Chloroanilino Propanedioate Chemistry

Asymmetric Synthesis Methodologies

The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceutical intermediates. For a molecule like Diethyl 2-(4-chloroanilino)propanedioate, the methine carbon of the propanedioate moiety is a prochiral center, making it a target for asymmetric synthesis.

Application of Chiral Catalysts and Auxiliaries in this compound Synthesis

The synthesis of chiral malonates can often be achieved through the enantioselective alkylation of malonate precursors. One effective method involves the use of phase-transfer catalysis. In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, facilitates the reaction between the malonate enolate and an electrophile in a biphasic system. This methodology has been successfully used for the α-alkylation of related malonate derivatives, achieving high yields and enantioselectivities.

Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For the synthesis of chiral this compound, a chiral auxiliary could be attached to one of the carboxyl groups, influencing the facial selectivity of an incoming electrophile.

Enantioselective Transformations of this compound

Once synthesized, the prochiral center of this compound can be the subject of enantioselective transformations. For instance, enantioselective protonation of the corresponding enolate, generated by a strong base, using a chiral proton source could establish the stereocenter. Chiral Brønsted acids, such as those derived from BINOL, have been shown to be effective in such transformations.

Furthermore, enzymatic desymmetrization of a related precursor, where the two ester groups are identical, could be a viable route. A lipase (B570770) could selectively hydrolyze one of the two enantiotopic ester groups, leading to a chiral monoester with high enantiomeric excess.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules. The structure of this compound presents several sites for such transformations, including the aromatic ring and the α-carbon of the malonate.

Palladium-Catalyzed Coupling and Functionalization Reactions

Palladium catalysis is widely used for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituted aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination could be employed to introduce a variety of substituents at the para-position of the aniline (B41778) ring, thereby diversifying the molecular structure.

Additionally, palladium-catalyzed α-arylation of the malonate moiety is a well-established method for forming a carbon-carbon bond at the α-position. This reaction typically involves the use of a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the malonate enolate with an aryl halide.

Copper-Catalyzed Reactions, including α-Arylation of Malonates

Copper-catalyzed reactions provide a complementary approach to palladium-catalyzed transformations. The copper-catalyzed α-arylation of malonates, often referred to as a variation of the Ullmann condensation, can be an effective method for the synthesis of α-aryl malonates. This reaction typically employs a copper(I) salt as the catalyst and can be more cost-effective than palladium-based systems. The reaction of this compound with an aryl halide in the presence of a copper catalyst and a suitable base could lead to the corresponding α-aryl derivative.

Data Tables

As specific experimental data for this compound is not available, the following tables represent hypothetical data based on analogous reactions found in the literature for similar substrates.

Table 1: Hypothetical Asymmetric Phase-Transfer Catalyzed Alkylation of a Malonate Precursor

Entry Chiral Catalyst Electrophile Yield (%) ee (%)
1 Cinchona-derived Quaternary Ammonium Salt A Benzyl Bromide 92 95
2 Cinchona-derived Quaternary Ammonium Salt B Allyl Bromide 88 91

Table 2: Hypothetical Palladium-Catalyzed α-Arylation of Diethyl Malonate

Entry Palladium Precursor Ligand Aryl Halide Yield (%)
1 Pd(OAc)₂ P(t-Bu)₃ 4-Bromotoluene 85
2 Pd₂(dba)₃ XPhos 2-Chloropyridine 78

Organocatalytic Applications in this compound Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful toolbox for the synthesis and derivatization of complex molecules like this compound. While specific organocatalytic applications for this exact compound are not extensively documented, the inherent reactivity of its malonate and aniline functionalities makes it a prime candidate for a variety of well-established organocatalytic transformations. These strategies primarily focus on the functionalization of the α-carbon of the propanedioate moiety, which is readily deprotonated to form a nucleophilic enolate.

Key among these potential applications is the asymmetric conjugate addition (Michael addition) of the this compound carbanion to α,β-unsaturated acceptors. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or incorporating thiourea (B124793) and squaramide motifs, are known to effectively catalyze the Michael addition of malonates to substrates like nitro-olefins and enones with high yields and excellent enantioselectivity. beilstein-journals.orgrsc.orgnih.gov In a hypothetical reaction, a chiral thiourea catalyst could activate both the malonate nucleophile and an electrophilic acceptor through a network of hydrogen bonds, guiding the approach to form a new stereocenter with high fidelity.

Another promising avenue is the enantioselective alkylation of the α-position. The construction of a quaternary carbon center at this position could be achieved using chiral phase-transfer catalysis, a subset of organocatalysis. In this approach, a chiral catalyst, often a derivative of a cinchona alkaloid, facilitates the reaction between the malonate substrate in an organic phase and an alkylating agent in the presence of an inorganic base (solid or aqueous phase). nih.govacs.org This methodology has been successfully applied to various malonic diesters, achieving high yields and enantiomeric excesses. nih.govacs.org

The table below summarizes research findings from analogous systems, illustrating the potential of organocatalysis for creating chiral derivatives from malonate precursors.

Table 1: Representative Organocatalytic Michael Additions and Alkylations of Malonate Esters

NucleophileElectrophile/Alkylating AgentCatalystYield (%)ee (%)Ref.
Diethyl malonate(E)-1,4-diphenylbut-2-ene-1,4-dioneSquaramide-cinchonine derivative9893 beilstein-journals.orgnih.gov
Dimethyl malonateβ-NitrostyreneCinchonine-thiourea derivative9592 rsc.org
Diethyl malonateChalconePyrrolidinyl-tetrazole9994 nih.gov
tert-Butyl methyl α-methylmalonateBenzyl bromideN-(9-anthracenylmethyl)cinchoninium chloride9896 acs.org
2-Methylbenzyl tert-butyl α-methylmalonateEthyl bromide(S,S)-3,4,5-trifluorophenyl-NAS bromide9991 nih.gov

Photoredox Catalysis for Novel Derivatizations

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions to forge novel chemical bonds. nih.gov The this compound structure contains a 4-chloroaniline (B138754) moiety, which is an excellent functional group for engaging in photoredox-mediated transformations. beilstein-journals.org The core principle involves the single-electron oxidation of the aniline nitrogen by a photoexcited catalyst to generate a highly reactive amine radical cation. beilstein-journals.orgacs.org

This amine radical cation intermediate can undergo several reaction pathways for novel derivatizations. One of the most significant applications is direct C–H functionalization of the aromatic ring. nih.gov Research has shown that photoredox catalysis can facilitate the intermolecular C–H alkylation of aniline derivatives, often with a strong preference for the ortho position. nih.govresearchgate.net In a potential application, the radical cation of this compound could be intercepted by a carbon-centered radical (e.g., generated from an α-bromo ketone or an alkyl trifluoroborate) to form a new C–C bond, adding complexity to the aromatic core. nih.govresearchgate.net

Furthermore, the aniline ring is susceptible to other photoredox-catalyzed functionalizations. Studies have demonstrated the direct sulfonylation of anilines using sulfinate salts under visible light irradiation with an iridium photocatalyst and a stoichiometric oxidant. researchgate.net This method could be used to install a sulfonyl group on the aromatic ring of this compound, a common pharmacophore. Similarly, recent advancements have enabled the photoinduced difluoroalkylation of anilines using organic dyes or via the formation of an electron donor–acceptor (EDA) complex, presenting another pathway for derivatization. nih.govacs.org

The mechanism for these transformations typically begins with the absorption of visible light by a photocatalyst, such as a ruthenium or iridium polypyridyl complex. nih.gov The excited-state catalyst [*Ir(III)] can then oxidize the aniline substrate via single-electron transfer (SET) to form the amine radical cation and the reduced catalyst [Ir(II)]. beilstein-journals.org This radical cation can then react with another species, or a subsequent deprotonation/oxidation sequence can lead to the final functionalized product.

The following table presents data from studies on aniline derivatives that exemplify the potential derivatizations applicable to this compound through photoredox catalysis.

Table 2: Examples of Photoredox-Catalyzed Reactions on Aniline Derivatives

Aniline SubstrateCoupling Partner/ReagentPhotocatalystProduct TypeYield (%)Ref.
N,N-dimethylanilineα-bromo-4-chloroacetophenoneRu(bpy)₃Cl₂ortho-C–H Alkylation85 researchgate.net
4-MethoxyanilineSodium benzenesulfinate[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆Aryl Sulfonylation81 researchgate.net
AnilineEthyl difluoroiodoacetateEosin Ypara-Difluoroalkylation76 acs.org
N-Phenylpyrrolidine2-Bromo-1-phenylethan-1-oneRu(bpy)₃Cl₂ortho-C–H Alkylation91 nih.gov
4-ChloroanilineSodium p-toluenesulfinate[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆Aryl Sulfonylation73 researchgate.net

Applications in Complex Molecule Synthesis and As Pharmaceutical Intermediates

Diethyl 2-(4-chloroanilino)propanedioate as a Versatile Intermediate in Heterocyclic Chemistry

The structural framework of this compound and its close chemical relatives, such as diethyl 2-((4-chloroanilino)methylene)malonate, positions them as highly valuable intermediates in the synthesis of heterocyclic compounds. These molecules contain both a nucleophilic aniline (B41778) moiety and a malonate group, which can participate in a variety of cyclization and condensation reactions. This dual functionality allows for the efficient construction of complex ring systems that are central to many pharmaceutical agents and other functional organic molecules.

Diethyl 2-((4-chloroanilino)methylene)malonate, an analogue of the subject compound, is a key intermediate in the Gould-Jacobs reaction, a classic and effective method for synthesizing the quinoline (B57606) core structure. wikipedia.orgwikiwand.com Quinolones are a major class of antibiotics, and this synthetic route is pivotal for accessing their 4-hydroxyquinoline (B1666331) (or 4-quinolone) scaffold. d-nb.info

The process begins with the condensation of a substituted aniline, such as 4-chloroaniline (B138754), with diethyl ethoxymethylenemalonate (DEEMM). nih.gov This initial step involves a nucleophilic attack from the amine nitrogen onto the electrophilic carbon of DEEMM, followed by the elimination of ethanol (B145695) to produce the diethyl 2-((4-chloroanilino)methylene)malonate intermediate. wikiwand.comdrugfuture.com This intermediate is then subjected to thermal cyclization, typically in a high-boiling solvent like diphenyl ether. nih.govdrugfuture.com The reaction proceeds via a 6-electron electrocyclization, which, after another elimination of ethanol, forms the fused pyridone ring, yielding a 4-hydroxyquinoline-3-carboxylate derivative. wikiwand.comwikipedia.org Subsequent hydrolysis and decarboxylation steps can then be performed to yield the final 4-hydroxyquinoline product. youtube.com This entire sequence demonstrates the compound's role as a pre-programmed precursor for the quinoline skeleton. nih.gov

Table 1: Key Steps in Quinolone Synthesis via Gould-Jacobs Reaction
StepReactantsKey TransformationProductReference
1. Condensation4-Chloroaniline + Diethyl ethoxymethylenemalonate (DEEMM)Nucleophilic substitutionDiethyl 2-((4-chloroanilino)methylene)malonate wikiwand.comnih.gov
2. CyclizationDiethyl 2-((4-chloroanilino)methylene)malonateThermal 6-electron electrocyclizationEthyl 7-chloro-4-hydroxyquinoline-3-carboxylate wikiwand.comwikipedia.org
3. HydrolysisEthyl 7-chloro-4-hydroxyquinoline-3-carboxylateSaponification of the ester7-Chloro-4-hydroxyquinoline-3-carboxylic acid youtube.com
4. Decarboxylation7-Chloro-4-hydroxyquinoline-3-carboxylic acidRemoval of the carboxylic acid group7-Chloro-4-hydroxyquinoline (B73993) wikipedia.orgyoutube.com

The utility of diethyl 2-((arylamino)methylene)malonates extends to the synthesis of various pyridone structures. The formation of the 4-quinolone ring in the Gould-Jacobs reaction is, in essence, the construction of a 4-pyridone ring fused to a benzene (B151609) ring. d-nb.info The 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-oxo (4-quinolone) form, which is a pyridone derivative. wikipedia.orgyoutube.com

Furthermore, research has shown that diethyl 2-((arylamino)methylene)malonates (DAMMs) can be formed as side-products during three-component domino reactions aimed at producing polysubstituted-2-pyridones. mdpi.comresearchgate.net This observation underscores the inherent tendency of the anilino-malonate framework to serve as a foundational element for pyridone rings. The initial condensation of an aniline with a malonate derivative creates a versatile intermediate that can be guided toward different pyridone-containing targets depending on the subsequent reaction conditions and partners.

While the primary application of this compound and its analogs is in the synthesis of quinolines, their utility has been extended to other complex heterocyclic systems. The Gould-Jacobs reaction, which proceeds through these intermediates, has been adapted for the synthesis of fused ring systems containing pyrrole (B145914) and pyridine (B92270) moieties. For instance, the reaction has been used to convert 5-aminoindole (B14826) into a quinoline structure, which then serves as a precursor for synthesizing pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives. wikiwand.com These complex molecules have been investigated as potential antagonists for central benzodiazepine (B76468) receptors, providing an indirect but significant link to the field of benzodiazepine-related drug discovery. wikiwand.com

Similarly, the cyclization of (pyridyl)aminomethylenemalonates, which are direct analogs of the subject compound where an aminopyridine replaces aniline, is a known route to naphthyridinones, a class of pyrrolopyridines. d-nb.info The regioselectivity of this cyclization depends on steric and electronic factors within the aminopyridine starting material. d-nb.info The reviewed literature, however, does not prominently feature this class of compounds as a direct precursor for the synthesis of the core benzodiazepine or isoquinoline (B145761) ring systems, which are typically formed from different starting materials such as o-phenylenediamines or phenylethylamines, respectively. nih.gov

Contribution to the Construction of Functionalized Organic Molecules

The reactivity of this compound is not limited to the formation of fused heterocyclic systems. The malonate portion of the molecule provides a platform for a range of synthetic transformations, making it a valuable tool for building complex and highly functionalized organic structures.

The initial formation of diethyl 2-((4-chloroanilino)methylene)malonate from 4-chloroaniline and DEEMM is itself a synthesis of a highly functionalized and substituted malonate. nih.gov This intermediate is "pre-programmed" for subsequent intramolecular reactions, primarily cyclization, due to the proximity of the nucleophilic aniline nitrogen to the ester groups. d-nb.info The compound effectively serves as a malonate synthon where one of the acidic protons has been replaced by an anilinomethylene group, which then directs the subsequent synthetic elaboration. This approach showcases the use of the aniline moiety as a directing group to achieve a specific, complex transformation on the malonate core, leading directly to valuable heterocyclic scaffolds rather than simple carbon-chain extensions typical of standard malonic ester chemistry.

This compound and its methylene (B1212753) analog are versatile building blocks in organic synthesis due to the multiple reactive sites within their structures. mdpi.com They are classic examples of intermediates that enable the rapid assembly of complex molecular architectures from simple, commercially available starting materials like anilines and malonic acid derivatives. nih.govnih.gov The inherent reactivity of these anilinodiesters allows them to function as key components in cascade or domino reactions that form multiple bonds and one or more rings in a single synthetic operation. researchgate.net

Table 2: Features of Diethyl 2-((4-chloroanilino)methylene)malonate as a Synthetic Building Block
Structural FeatureSynthetic RoleTypical TransformationReference
Aniline MoietyNucleophile, Ring-directing groupIntramolecular cyclization (Gould-Jacobs) wikiwand.comd-nb.info
Malonate EstersElectrophilic centers for cyclizationRing closure with elimination of ethanol wikipedia.org
Methylene Double BondConjugated system, site for cyclizationParticipates in 6-electron electrocyclization wikiwand.com
Entire MoleculeA-B type building blockSynthesis of fused heterocyclic systems (quinolones) nih.gov

Applications in the Development of Novel Materials and Chemical Processes

Currently, there is a lack of specific information in the scientific literature regarding the application of this compound in the development of novel materials or specific chemical processes beyond its role as a synthetic intermediate. Its chemical structure, featuring reactive functional groups, suggests potential for incorporation into polymeric structures or for use in the development of new synthetic methodologies. However, dedicated research in these areas has not been found.

The development of more efficient and environmentally friendly methods for reactions like the Gould-Jacobs synthesis, such as the use of microwave-assisted, solvent-free conditions, represents an advancement in chemical process development related to the synthesis of this compound and its derivatives. mdpi.com

Computational Chemistry Approaches to Diethyl 2 4 Chloroanilino Propanedioate

Theoretical Investigations of Molecular Structure and Conformation

A foundational step in the computational analysis of Diethyl 2-(4-chloroanilino)propanedioate would involve a detailed investigation of its molecular structure and conformational landscape. Techniques such as Density Functional Theory (DFT) and ab initio methods would be employed to determine the optimized geometry of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to provide a precise three-dimensional representation of the molecule.

Furthermore, a conformational analysis would be crucial to identify the most stable conformers and the energy barriers between them. This would involve systematically rotating the flexible bonds within the molecule, such as those connecting the anilino group to the propanedioate moiety and the ethyl ester groups, and calculating the corresponding energy profile. The results of such a study would be instrumental in understanding the molecule's preferred shape and how its conformation might influence its reactivity and interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Parameters

Quantum chemical calculations would offer deep insights into the electronic structure of this compound and provide valuable parameters for predicting its reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Moreover, the calculation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other reagents. Other reactivity descriptors, such as global and local softness, hardness, and electrophilicity index, could also be derived from these calculations to provide a more quantitative measure of its reactive tendencies.

Modeling of Reaction Pathways and Transition States

Computational modeling could be a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies. This would provide a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction.

For instance, if this compound were to undergo cyclization or substitution reactions, computational modeling could elucidate the precise sequence of bond-breaking and bond-forming events. This knowledge is invaluable for optimizing reaction conditions and for the rational design of new synthetic routes.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Organic Transformations

Building upon the understanding of electronic structure and reaction pathways, computational methods can be used to predict the outcomes of organic transformations involving this compound. By comparing the activation energies of different possible reaction pathways, it is possible to predict the regioselectivity (which part of the molecule reacts) and stereoselectivity (the spatial arrangement of the products) of a reaction.

For example, in reactions where multiple products are possible, computational analysis can determine which product is thermodynamically and kinetically favored. This predictive power is a cornerstone of modern computational organic chemistry, enabling chemists to design more efficient and selective syntheses.

Application of Molecular Dynamics and Advanced Simulation Techniques to Reaction Systems

To gain a more dynamic and realistic understanding of the behavior of this compound in a reaction system, molecular dynamics (MD) simulations could be employed. MD simulations model the movement of atoms and molecules over time, taking into account factors such as temperature, pressure, and the presence of a solvent.

These simulations can provide insights into the conformational dynamics of the molecule in solution, the role of solvent molecules in the reaction mechanism, and the free energy profile of a reaction. Advanced simulation techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods, could also be applied to study reactions in complex environments, such as in the active site of an enzyme, by treating the reactive core with a high level of quantum theory while the surrounding environment is modeled more simply with classical mechanics.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Diethyl 2-(4-chloroanilino)propanedioate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves catalytic systems such as ZnBr₂ in m-xylene under reflux conditions (analogous to methods used for related indole derivatives) . Optimization requires monitoring reaction time (12–24 hours) and temperature (80–120°C). Yield improvements (~70–85%) are achieved via dropwise addition of reagents to minimize side reactions. Characterization via NMR and HPLC is critical to confirm purity.

Q. How is the crystal structure of this compound determined, and what key geometric parameters are reported?

  • Methodological Answer : Single-crystal X-ray diffraction (Bruker Kappa APEXII diffractometer) is used, with data refined via SHELXL . Key parameters include dihedral angles between aromatic systems (e.g., 62.78° for indole-phenyl interactions) and hydrogen-bonding distances (e.g., O—H···O = 2.89 Å). Refinement metrics (R[F²] < 0.06) ensure structural reliability .

Q. What spectroscopic techniques are essential for characterizing intermediates in the synthesis of this compound?

  • Methodological Answer :

  • FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, N-H bend at ~1600 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester quartets at δ 4.2–4.4 ppm, aromatic protons at δ 7.0–7.5 ppm).
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 326) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anomalous R values) be resolved during refinement?

  • Methodological Answer : Discrepancies in R factors (e.g., wR(F²) > 0.2) may arise from twinning or disorder. Strategies include:

  • Reintegration : Using SAINT software to reprocess raw data and exclude weak reflections .
  • Dynamic Disorder Modeling : Applying SHELXL's PART instructions to refine disordered moieties .
  • Validation Tools : Cross-checking with PLATON’s ADDSYM to detect missed symmetry .

Q. What intermolecular interactions govern the solid-state packing of this compound, and how do they affect physicochemical properties?

  • Methodological Answer :

  • Hydrogen Bonding : Forms chains along the a-axis (e.g., N—H···O interactions) .
  • Aromatic Stacking : Offset π-π interactions (3.8–4.2 Å spacing) stabilize the lattice .
  • Impact : Enhanced thermal stability (Tₘ > 150°C) and solubility in polar aprotic solvents (e.g., DMF) .

Q. How do substituent variations (e.g., replacing 4-chloroanilino with fluorophenyl groups) alter reactivity in nucleophilic reactions?

  • Methodological Answer : Comparative studies using analogues (e.g., 4-fluoro derivatives) show:

  • Electron-Withdrawing Effects : Chloro groups increase electrophilicity at the malonate core, accelerating nucleophilic attack (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for fluoro analogs) .
  • Steric Effects : Bulkier substituents reduce reaction rates by 30–40% in SN2 mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.